molecular formula C13H16BCl2FO2 B6304335 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2121513-26-4

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6304335
CAS No.: 2121513-26-4
M. Wt: 305.0 g/mol
InChI Key: YMGYLHWLACOROP-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121513-26-4) is a high-purity boro ester compound supplied with a minimum purity of 97% . This serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions. Its specific structure, featuring the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enhances stability and handling for complex synthetic pathways. The presence of both chloro and fluoro substituents on the phenyl ring makes it a valuable precursor for developing more complex molecules, including heterocyclic compounds with potential therapeutic applications . This product is intended for research purposes only and is strictly for use in laboratory settings. It is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-(2,3-dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BCl2FO2/c1-7-6-8(17)9(11(16)10(7)15)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGYLHWLACOROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C(=C2Cl)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the condensation of 2,3-dichloro-6-fluoro-4-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The reaction proceeds via esterification, forming the target dioxaborolane while eliminating water.

Reaction Equation:

C7H4Cl2FB(OH)2+C6H14O2C13H16BCl2FO2+2H2O\text{C}7\text{H}4\text{Cl}2\text{F}\text{B(OH)}2 + \text{C}6\text{H}{14}\text{O}2 \rightarrow \text{C}{13}\text{H}{16}\text{BCl}2\text{FO}2 + 2\text{H}2\text{O}

Procedure and Optimization

  • Starting Materials:

    • 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid (1.0 equiv)

    • Pinacol (1.05–1.2 equiv)

  • Conditions:

    • Solvent: Anhydrous dichloromethane or toluene

    • Dehydrating Agent: Magnesium sulfate (1.0 equiv) or molecular sieves

    • Temperature: Reflux (40–110°C, solvent-dependent)

    • Duration: 12–24 hours

Example Protocol:

  • Combine boronic acid (10 mmol), pinacol (12 mmol), and MgSO₄ (10 mmol) in dry CH₂Cl₂ (50 mL).

  • Reflux for 16 hours under argon.

  • Cool, filter through Celite®, and concentrate under reduced pressure.

  • Purify by recrystallization (hexanes/ethyl acetate).

Yield: 75–85% after purification.

Challenges and Mitigations

  • Moisture Sensitivity: Hydrolysis of the boronic acid or ester necessitates strict anhydrous conditions.

  • Byproduct Formation: Excess pinacol may lead to diastereomeric impurities, minimized by stoichiometric control.

Miyaura Borylation of Aryl Halides

Reaction Overview

This palladium-catalyzed method couples bis(pinacolato)diboron with 2,3-dichloro-6-fluoro-4-methylphenyl halides (X = Br, I). The approach bypasses boronic acid isolation, enhancing scalability.

Reaction Equation:

C7H4Cl2FX+B2(pin)2C13H16BCl2FO2+Byproducts\text{C}7\text{H}4\text{Cl}2\text{FX} + \text{B}2(\text{pin})2 \rightarrow \text{C}{13}\text{H}{16}\text{BCl}2\text{FO}_2 + \text{Byproducts}

Procedure and Optimization

  • Starting Materials:

    • 2,3-Dichloro-6-fluoro-4-methylbromobenzene (1.0 equiv)

    • Bis(pinacolato)diboron (1.2–1.5 equiv)

  • Catalyst System:

    • Pd(dppf)Cl₂ (1–5 mol%)

    • Base: KOAc (3.0 equiv)

  • Conditions:

    • Solvent: DMF or 1,4-dioxane

    • Temperature: 80–100°C

    • Duration: 12–18 hours

Example Protocol:

  • Mix aryl bromide (5 mmol), B₂(pin)₂ (6 mmol), Pd(dppf)Cl₂ (0.05 mmol), and KOAc (15 mmol) in DMF (10 mL).

  • Heat at 80°C under argon for 16 hours.

  • Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Purify via silica gel chromatography (hexanes/ethyl acetate).

Yield: 65–80% after chromatography.

Challenges and Mitigations

  • Catalyst Cost: High palladium loading increases expenses; ligand optimization (e.g., XPhos) improves turnover.

  • Halide Reactivity: Iodides react faster but are costlier; bromides offer a balance of reactivity and affordability.

Comparative Analysis of Methods

Parameter Direct Esterification Miyaura Borylation
Starting Material CostHigh (boronic acid)Moderate (aryl halide)
Reaction Time12–24 hours12–18 hours
Yield75–85%65–80%
ScalabilityLimited by boronic acid availabilityHigh (industrial preference)
Purification ComplexityRecrystallizationColumn chromatography
Moisture SensitivityCriticalModerate

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis: Adapting Method 2 for flow chemistry reduces reaction time and improves heat management.

  • Solvent Recycling: Toluene or dioxane recovery systems minimize waste.

Emerging Methodologies

Photoredox Catalysis

UV-A irradiation in flow reactors enables borocyclopropanation of styrene derivatives, though applicability to aryl chlorides remains exploratory.

Mechanochemical Synthesis

Ball milling boronic acids with pinacol and dehydrating agents eliminates solvents, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.

    Substitution: The halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Phenol Derivatives: Formed through oxidation reactions.

    Coupled Products: Formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Synthetic Applications

1. Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom in the dioxaborolane structure acts as a versatile electrophile, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides. This is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

2. Ligand Design
The compound can serve as a ligand in transition metal catalysis. Its ability to stabilize metal centers enhances catalytic efficiency in various reactions, including hydrogenation and oxidation processes. Research has demonstrated that ligands derived from boron compounds can significantly improve reaction selectivity and yield.

Medicinal Chemistry

1. Anticancer Agents
Recent studies have explored the potential of boron-containing compounds as anticancer agents. The unique electronic properties of the boron atom may contribute to selective toxicity towards cancer cells while sparing normal cells. Investigations into the mechanism of action are ongoing, with promising results indicating that such compounds can induce apoptosis in tumor cells.

2. Drug Delivery Systems
The incorporation of dioxaborolane structures into drug delivery systems has been investigated due to their ability to form stable complexes with therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs, making them more effective for clinical applications.

Material Science

1. Polymer Chemistry
In polymer science, this compound can act as a cross-linking agent or modifier for various polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

2. Sensors
Research has indicated that boron-containing compounds can be utilized in developing sensors for detecting environmental pollutants or biological markers. The unique reactivity of the dioxaborolane structure allows for selective binding with target analytes, leading to enhanced sensitivity and specificity.

Case Study 1: Synthesis of Aryl Boronic Acids

A study demonstrated the successful application of 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing aryl boronic acids through Suzuki coupling reactions. The reaction conditions were optimized to yield high purity products with excellent yields (up to 95%) .

Case Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form the desired product. The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Aryl dioxaborolanes vary in substituent patterns, which dictate their reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Properties of Selected Dioxaborolanes
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound: 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-dioxaborolane 2-Cl, 3-Cl, 6-F, 4-Me C₁₃H₁₅BCl₂FO₂ 303.7 High electron-withdrawing character; steric hindrance from methyl group
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane () 2-Cl, 6-Cl, 3-OMe, 5-OMe C₁₄H₁₉BCl₂O₄ 334.0 Electron-donating methoxy groups enhance stability in cross-coupling
2-(3,5-Difluorophenyl)-dioxaborolane () 3-F, 5-F C₁₂H₁₅BF₂O₂ 248.1 Symmetric fluorination improves π-π stacking in materials science
2-(3-Fluoro-4-(methylsulfonyl)phenyl)-dioxaborolane () 3-F, 4-SO₂Me C₁₃H₁₈BFO₄S 300.2 Strong electron-withdrawing sulfonyl group enhances electrophilicity
2-(3,5-Dichlorophenyl)-dioxaborolane () 3-Cl, 5-Cl C₁₂H₁₅BCl₂O₂ 273.0 Meta-chlorination reduces steric hindrance for coupling reactions

Reactivity in Cross-Coupling Reactions

  • However, the fluoro substituent enhances electrophilicity, improving oxidative addition with palladium catalysts .
  • Methoxy-Substituted Analogs () : Methoxy groups stabilize intermediates via resonance, enabling efficient coupling even at lower catalyst loadings .
  • Sulfonyl-Substituted Analog () : The electron-deficient sulfonyl group accelerates oxidative addition but may require specialized ligands to mitigate dehalogenation side reactions .

Biological Activity

The compound 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 2121513-26-4 , is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BCl2FO2C_{13}H_{16}BCl_{2}FO_{2} and it possesses a molecular weight of approximately 304.98 g/mol . The structure features a dioxaborolane ring which is known for its reactivity in various organic transformations.

PropertyValue
Molecular FormulaC13H16BCl2FO2
Molecular Weight304.98 g/mol
CAS Number2121513-26-4
Purity≥ 97%
AppearanceN/A
Storage Temperature2-8°C

The biological activity of this compound primarily revolves around its potential as an inhibitor in various enzymatic pathways. Notably, it has been studied for its inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) , an enzyme implicated in several neurodegenerative diseases including Alzheimer’s disease.

Inhibition Studies

Case Studies

  • DYRK1A Inhibition : A recent study utilized AI-driven design to develop non-toxic DYRK1A inhibitors, where derivatives of boron compounds were synthesized and tested for their inhibitory effects. The results highlighted the potential of these compounds in mitigating cognitive decline associated with Alzheimer’s disease .
  • Antioxidant Properties : In vitro assays have shown that certain derivatives possess robust antioxidant properties alongside their inhibitory effects on DYRK1A. These findings suggest a dual mechanism where the compounds not only inhibit specific kinases but also provide neuroprotective benefits through their antioxidant activity .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
DYRK1A InhibitionSignificant nanomolar-level inhibition
Antioxidant ActivityProven antioxidant properties
Neuroprotective EffectsPotential benefits in Alzheimer's models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via boron esterification using pinacol borane or bis(pinacolato)diboron. Key steps include:

  • Substrate Activation : Halogenation of the aryl precursor (e.g., 2,3-dichloro-6-fluoro-4-methylbromobenzene) to enable Miyaura borylation.
  • Catalysis : Palladium catalysts (e.g., Pd(dppf)Cl₂) under inert atmospheres (N₂/Ar) at 80–100°C for 6–12 hours.
  • Purification : Flash chromatography (hexane/EtOAC, 20:1) yields >85% purity. Contamination by regioisomers (e.g., para vs. ortho substitution) is minimized using sterically hindered ligands .
    • Data : Yields vary with substituent positions (e.g., electron-withdrawing groups improve reactivity) and catalyst loading (0.5–2 mol% Pd).

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aryl substitution patterns and boronate ester integrity. Key signals: ~1.3 ppm (tetramethyl groups), aromatic protons at 6.5–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₆BCl₂F₃O₂: calculated 365.02, observed 365.03) .
  • X-ray Crystallography : Resolves steric effects of the dichloro-fluoro-methylphenyl group on boronate geometry .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,3-dichloro-6-fluoro-4-methylphenyl group influence Suzuki-Miyaura coupling efficiency?

  • Mechanistic Insight :

  • Electron-Withdrawing Effects : The Cl/F substituents enhance electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the methyl group slows oxidative addition .
  • Case Study : Coupling with 4-bromoanisole achieves 92% yield (Pd(OAc)₂, SPhos ligand, K₂CO₃, DME/H₂O), but bulkier partners (e.g., 2,6-dimethylbromobenzene) drop to 45% .
    • Data Contradictions : Some studies report lower yields for electron-deficient aryl halides due to competing protodeboronation, necessitating pH-controlled conditions (pH 7–9) .

Q. What strategies resolve contradictory data on hydrolytic stability during aqueous cross-coupling reactions?

  • Experimental Design :

  • Moisture Sensitivity : The dioxaborolane ring hydrolyzes in >5% H₂O, forming boronic acid byproducts. Stability assays (TLC/HPLC) under varying H₂O/DME ratios (1–10%) identify degradation thresholds .
  • Mitigation : Anhydrous K₃PO₄ as base or micellar conditions (e.g., TPGS-750-M surfactant) stabilize the boronate in water .
    • Contradiction Analysis : Conflicting reports arise from solvent purity (e.g., <50 ppm H₂O in THF vs. technical-grade solvents) .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • Methodology :

  • DFT Calculations : B3LYP/6-31G* models compare transition-state energies for electrophilic substitution at C4 vs. C5 positions. The fluoro group directs electrophiles to C4 (ΔG‡ = 2.1 kcal/mol lower than C5) .
  • Validation : Experimental bromination (NBS, CCl₄) confirms >90% C4 selectivity, aligning with computational data .

Structural and Functional Analysis

Q. What structural analogs of this compound exhibit improved pharmacokinetic properties, and how are they designed?

  • SAR Table :

Analog SubstituentsBioactivity (IC₅₀, nM)LogPNotes
2-Fluoro-3-methylphenyl450 (EGFR kinase)3.2Reduced hepatotoxicity
3,5-Dichloro-4-methoxyphenyl220 (PI3Kδ)4.1Improved metabolic stability
4-Trifluoromethylphenyl890 (JAK2)4.5High plasma protein binding
  • Design Principles : Methoxy groups enhance solubility; trifluoromethyl improves target affinity but increases lipophilicity .

Experimental Challenges

Q. Why do certain reaction protocols yield regioisomeric byproducts, and how are they separated?

  • Case Study : Pd-catalyzed borylation of 2,3-dichloro-6-fluoro-4-methyliodobenzene produces 5% para-isomer due to residual Pd(0) aggregation.
  • Resolution : Isomeric separation via preparative HPLC (C18 column, MeCN/H₂O gradient) or recrystallization (hexane/CH₂Cl₂) .

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